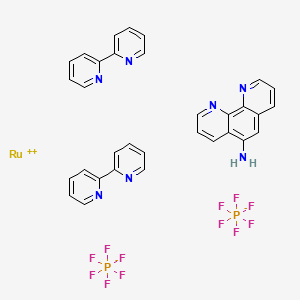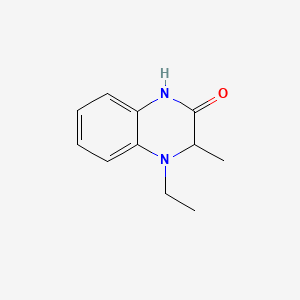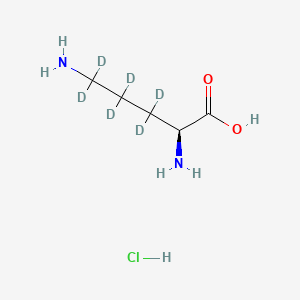
Bis(2,2'-Bipyridin)-(5-Aminophenanthrolin)ruthenium-bis(hexafluorophosphat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), is a useful research compound. Its molecular formula is C34H26F12N8P2Ru and its molecular weight is 937.636. The purity is usually 95%.
BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in der biologischen Bildgebung
Ru(bpy)2(phen-5-NH2)(PF6)2: wurde verwendet, um ultrahelle und photostabile fluoreszierende Siliziumdioxid-Nanopartikel zu erzeugen . Diese Nanopartikel zeichnen sich durch hohe Helligkeit und Stabilität aus, was sie für Anwendungen in der biologischen Bildgebung geeignet macht. Die Kapselung des Rutheniumkomplexes in einer Siliziumdioxidmatrix verhindert das Quenchen und Auslaufen und gewährleistet ein konsistentes und starkes Fluoreszenzsignal. Diese Anwendung ist besonders wertvoll in der medizinischen Diagnostik und Forschung, wo präzise Bildgebung entscheidend ist.
Photolumineszierende und Elektrolumineszierende Sonden
Dieser Rutheniumkomplex dient als duale Signalisierungssonde und bietet sowohl photolumineszierende (PL) als auch elektrolumineszierende (ECL) Eigenschaften . Es wurde für die empfindliche und selektive Detektion von Stickstoffmonoxid (NO) in wässrigen und biologischen Proben entwickelt. Die Fähigkeit, NO in niedrigen Konzentrationen zu detektieren, ist entscheidend, um seine Rolle in verschiedenen biologischen Prozessen zu verstehen, darunter Neurotransmission und Immunantwort.
Materialwissenschaften: Verbesserung der Nanopartikel-Eigenschaften
In der Materialwissenschaft wird Ru(bpy)2(phen-5-NH2)(PF6)2 verwendet, um Siliziumdioxid-Nanopartikel zu dotieren, wodurch ihre Photostabilität und Helligkeit verbessert werden . Die verbesserten Eigenschaften dieser Nanopartikel machen sie für eine Vielzahl von Anwendungen geeignet, einschließlich der Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften.
Analytische Methoden: Chemische Analyse und Umweltüberwachung
Die fluoreszierenden Eigenschaften der Verbindung werden in der chemischen Analyse und Umweltüberwachung genutzt . Seine stabile und intensive Fluoreszenz ermöglicht die Verfolgung chemischer Reaktionen und die Detektion von Umweltverschmutzungen mit hoher Sensitivität und Spezifität.
Medizin: Herstellung diagnostischer Assays
Im medizinischen Bereich wird der Rutheniumkomplex bei der Herstellung diagnostischer Assays verwendet . Seine zuverlässige Fluoreszenz und die Fähigkeit, an biologische Moleküle zu binden, machen ihn zu einem exzellenten Werkzeug für die Entwicklung von Assays, die verschiedene Krankheiten und medizinische Zustände detektieren können.
Umweltwissenschaften: Überwachung und Bildgebung
Die Anwendung des Komplexes erstreckt sich auf die Umweltwissenschaften, wo seine photostabilen fluoreszierenden Nanopartikel zur Überwachung und Bildgebung von Umweltproben verwendet werden . Dies hilft bei der Untersuchung ökologischer Systeme und der Beurteilung der Umweltgesundheit.
Wirkmechanismus
Target of Action
The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity . This property is of great potential for application in bioanalysis .
Mode of Action
Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization . This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2 . The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles .
Biochemical Pathways
The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4 . This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity
Pharmacokinetics
The compound is synthesized in a solution and used to functionalize gold nanoparticles . The bioavailability of the compound would depend on the specific application and method of delivery.
Result of Action
The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity . These nanoparticles can be used in various applications, including bioanalysis .
Action Environment
The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process . Additionally, the volume of NaBH4 used in the synthesis can affect the outcome . The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation .
Eigenschaften
IUPAC Name |
1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMCXKCYXQNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N7P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477241 |
Source


|
| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84537-86-0 |
Source


|
| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Ru-NH2 interact with CdS QDs to produce electrochemiluminescence, and what are the advantages of this system?
A1: Ru-NH2 is covalently linked to the surface of CdS QDs via diazonium salt chemistry, forming CdS-Ru nanoparticles []. When an electrochemical potential is applied, both the CdS QDs and the Ru-NH2 complex can undergo redox reactions. This allows for an energy transfer process called ECL resonance energy transfer (ECL-RET) to occur within the CdS-Ru nanoparticle. The CdS QDs act as the ECL donor, becoming excited and transferring energy to the Ru-NH2 acceptor. The Ru-NH2 then emits light, resulting in strong ECL emissions [].
- High ECL efficiency: The CdS-Ru nanoparticles exhibit high ECL efficiency at both positive and negative potentials, expanding their applicability [].
- Aqueous compatibility: The ECL phenomenon is observed in aqueous solutions, making the system suitable for biological applications [].
- Sensitivity: The combination of CdS-Ru nanoparticles with aptamers has enabled the development of sensitive ECL-based detection methods for biomolecules like thrombin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)

